molecular formula C12H8Cl2FNO2 B2491173 ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate CAS No. 338795-17-8

ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate

Cat. No.: B2491173
CAS No.: 338795-17-8
M. Wt: 288.1
InChI Key: NAHGFLKIZVBJAO-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8Cl2FNO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,6-dichloro-8-fluoroquinoline with ethyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Used as a precursor for the synthesis of various pharmaceuticals, particularly those with antibacterial and antiviral properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s fluorine and chlorine substituents enhance its binding affinity and specificity for the target enzyme .

Comparison with Similar Compounds

Ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

  • Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • 3,4-Dichloro-8-fluoroquinoline

Uniqueness

The presence of both chlorine and fluorine atoms in this compound provides it with unique chemical properties, such as enhanced reactivity and biological activity. These substituents also contribute to its higher stability and specificity in binding to molecular targets compared to similar compounds .

Properties

IUPAC Name

ethyl 4,6-dichloro-8-fluoroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FNO2/c1-2-18-12(17)8-5-16-11-7(10(8)14)3-6(13)4-9(11)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHGFLKIZVBJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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